tert-butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate
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Overview
Description
tert-Butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate: is a versatile small molecule scaffold that has gained significant attention in scientific research due to its potential biological activity and various applications . This compound is characterized by its unique structure, which includes a tert-butyl carbamate group attached to a cyclohexyl ring with a ketone functional group.
Preparation Methods
The synthesis of tert-butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are usually mild, often conducted at room temperature.
Chemical Reactions Analysis
tert-Butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The ketone group in the cyclohexyl ring can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include palladium catalysts, cesium carbonate, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate has a wide range of applications in scientific research:
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.
Medicine: Its unique structure and reactivity are explored for potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which tert-butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate exerts its effects is primarily through its interactions with biological molecules. The carbamate group can form hydrogen bonds with various biological targets, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: A simpler molecule without the cyclohexyl ring, used in the synthesis of N-Boc-protected anilines.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: A compound with a dihydroxypropyl group instead of the cyclohexyl ring, used in mass spectrometric analysis.
The uniqueness of this compound lies in its combination of the carbamate group with a cyclohexyl ring, providing a balance of hydrophilic and hydrophobic properties that can be exploited in various applications.
Properties
IUPAC Name |
tert-butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-6-10(15)8-13(4,5)7-9/h9H,6-8H2,1-5H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBAMXRPPJFULU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(=O)C1)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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